4-(Diethoxymethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

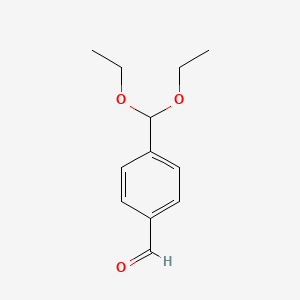

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(diethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMXMFARWHNJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344331 | |

| Record name | 4-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81172-89-6 | |

| Record name | 4-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diethoxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Diethoxymethyl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethoxymethyl)benzaldehyde, also known as terephthalaldehyde (B141574) mono(diethyl acetal), is a versatile organic compound with significant applications in synthetic chemistry. Its unique structure, featuring both a reactive aldehyde group and a stable diethyl acetal, makes it a valuable intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and fragrances.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the realm of drug development.

Chemical Properties and Identification

This compound is a substituted aromatic aldehyde. The presence of the diethoxymethyl group serves as a protecting group for one of the aldehyde functionalities of terephthalaldehyde, allowing for selective reactions at the unprotected aldehyde site.

Structure:

References

An In-depth Technical Guide to 4-(Diethoxymethyl)benzaldehyde (CAS: 81172-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diethoxymethyl)benzaldehyde, a versatile bifunctional molecule with significant applications in organic synthesis. Primarily utilized as a stable precursor to reactive aldehydes, its diethoxymethyl group serves as an effective protecting group, enabling selective transformations at other positions of the benzaldehyde (B42025) scaffold. This document details the compound's chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and presents its spectral data for characterization. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound, also known as terephthalaldehyde (B141574) mono(diethyl acetal), is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and advanced materials.[1][2] Its structure features a benzaldehyde core where one of the aldehyde groups is protected as a diethyl acetal (B89532).[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 81172-89-6 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][4] |

| Molecular Weight | 208.25 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.047 g/mL at 25 °C | [2] |

| Boiling Point | 89-93 °C at 7 mmHg | [4][5] |

| Refractive Index (n20/D) | 1.506 | [2][4] |

| Solubility | Soluble in organic solvents, decomposes in water. | |

| SMILES | CCOC(C1=CC=C(C=C1)C=O)OCC | [2][3] |

| InChI | InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-9,12H,3-4H2,1-2H3 | [2][3] |

Synthesis and Reactivity

The primary utility of this compound lies in its role as a protected aldehyde, allowing for selective reactions on the free aldehyde group or the aromatic ring. The diethyl acetal is stable under neutral and basic conditions but can be readily deprotected under acidic conditions to reveal the second aldehyde functionality.

Synthesis of this compound

A common method for the synthesis of this compound is the selective monoacetalization of terephthalaldehyde.

Experimental Protocol: Synthesis of this compound from Terephthalaldehyde

-

Materials: Terephthalaldehyde, triethyl orthoformate, ethanol (B145695), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Dissolve terephthalaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Add a stoichiometric equivalent of triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the ethanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

-

Logical Workflow for Synthesis

Caption: Synthesis of this compound.

Key Reactions: Reduction to 4-(Diethoxymethyl)benzyl Alcohol

A principal application of this compound is its use as a precursor in the synthesis of other valuable intermediates.[2] A key example is its selective reduction to 4-(diethoxymethyl)benzyl alcohol.

Experimental Protocol: Synthesis of 4-(Diethoxymethyl)benzyl Alcohol

-

Materials: this compound (terephthalaldehyde mono(diethyl acetal)), methanol (B129727), sodium borohydride (B1222165), water, ethyl acetate (B1210297), brine, and anhydrous sodium sulfate.

-

Procedure:

-

In a suitable reaction vessel, dissolve this compound (9.6 mmol) in methanol (35 ml).

-

Cool the solution and add sodium borohydride (28.8 mmol) portion-wise.

-

Allow the reaction to stir at room temperature for 5 minutes.

-

Quench the reaction by the addition of water (50 ml).

-

Extract the aqueous mixture with ethyl acetate (2 x 50 ml).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to yield 4-(diethoxymethyl)benzyl alcohol as a colorless oil (yield ~90%).

-

Reaction Workflow

Caption: Reduction of this compound.

Spectral Data for Characterization

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 9.99 (s, 1H, -CHO), 7.85 (d, J=8.2 Hz, 2H, Ar-H), 7.60 (d, J=8.2 Hz, 2H, Ar-H), 5.85 (s, 1H, -CH(OEt)₂), 3.55 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 1.22 (t, J=7.1 Hz, 6H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 192.0 (-CHO), 143.0 (Ar-C), 136.0 (Ar-C), 129.8 (Ar-CH), 127.2 (Ar-CH), 101.5 (-CH(OEt)₂), 61.2 (-OCH₂CH₃), 15.2 (-OCH₂CH₃) |

| Mass Spectrum (EI) | m/z (%): 208 (M⁺), 163 ([M-OEt]⁺), 135 ([M-CH(OEt)₂]⁺), 105, 77 |

Mass Spectrum Fragmentation Pathway

Caption: Fragmentation of this compound.

Safety and Handling

This compound is classified as an irritant.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[3]

Recommended PPE:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a fume hood or with adequate ventilation. In case of insufficient ventilation, wear a suitable respirator.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Applications in Drug Development and Research

The primary role of this compound in drug development and research is as a versatile building block.[2] The ability to selectively unmask an aldehyde group allows for its incorporation into complex molecular scaffolds. This is particularly useful in the synthesis of:

-

Pharmaceutical Intermediates: The protected aldehyde can be carried through multiple synthetic steps before being deprotected for subsequent reactions, such as reductive amination or Wittig reactions, to build the final active pharmaceutical ingredient (API).

-

Agrochemicals: Similar to pharmaceutical synthesis, it serves as a key intermediate in the production of complex agrochemicals.[2]

-

Advanced Materials: The bifunctional nature of this compound makes it a valuable monomer or cross-linking agent in the development of novel polymers and materials.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and scientists in organic synthesis. Its key feature is the stable diethyl acetal protecting group, which allows for selective manipulation of the benzaldehyde structure. The experimental protocols and spectral data provided in this guide offer a solid foundation for its synthesis, characterization, and application in the development of new molecules for the pharmaceutical, agrochemical, and materials science industries. Adherence to the safety guidelines is crucial for its responsible handling in a laboratory setting.

References

An In-depth Technical Guide to 4-(Diethoxymethyl)benzaldehyde (C12H16O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diethoxymethyl)benzaldehyde, a versatile aromatic aldehyde with the molecular formula C12H16O3. This document details its physicochemical properties, synthesis, spectroscopic characterization, and key applications, particularly in the realms of organic synthesis and as a precursor for pharmacologically active molecules. Safety and handling protocols are also addressed. The guide is intended to serve as a central resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as terephthalaldehyde (B141574) mono(diethyl acetal), is an organic compound featuring both an aldehyde functional group and a protected aldehyde in the form of a diethyl acetal (B89532).[1][2][3] This dual reactivity makes it a valuable intermediate in multi-step organic synthesis. The acetal group serves as a stable protecting group, allowing for selective reactions at the free aldehyde site or other positions on the aromatic ring.[2] Subsequently, the acetal can be deprotected to reveal a second aldehyde functionality, enabling the synthesis of complex difunctional molecules. Its utility is most pronounced in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical Properties

This compound is typically a clear, colorless to light yellow liquid at room temperature.[2][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H16O3 | [1][3][5] |

| Molecular Weight | 208.25 g/mol | [3][5][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][4] |

| Density | 1.047 g/mL at 25 °C | [4][6] |

| Boiling Point | 89-93 °C at 7 mmHg | [3][4] |

| Refractive Index (n20/D) | 1.506 | [3][6] |

| Solubility | Soluble in alcohol, chlorinated solvents, and toluene. Decomposes in water. | [4] |

| Flash Point | > 230 °F (> 110 °C) | [4] |

| CAS Number | 81172-89-6 | [1][2][6] |

Synthesis and Experimental Protocol

A common method for the synthesis of this compound involves the selective monoacetalization of terephthalaldehyde.

Synthesis of this compound from Terephthalaldehyde

This procedure is adapted from established methods for acetal formation.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve terephthalaldehyde (10 g, 74.55 mmol) and ammonium chloride (160 mg, 3.0 mmol) in ethanol (10.3 g, 223.6 mmol).[4]

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath.[4] Slowly add triethyl orthoformate (12.15 g, 82 mmol) dropwise to the reaction mixture.[4]

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[4]

-

Workup: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), concentrate the mixture under reduced pressure to remove the solvent.[4]

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Chemical Shifts/Bands |

| ¹H NMR | - Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet) - Aromatic protons: ~7.5-7.9 ppm (multiplets, AA'BB' system) - Acetal proton (CH(OEt)₂): ~5.5-5.7 ppm (singlet) - Methylene protons (-OCH₂CH₃): ~3.5-3.7 ppm (quartet) - Methyl protons (-OCH₂CH₃): ~1.2-1.3 ppm (triplet) |

| ¹³C NMR | - Aldehyde carbon (CHO): ~190-192 ppm - Aromatic carbons: ~128-140 ppm - Acetal carbon (CH(OEt)₂): ~100-102 ppm - Methylene carbons (-OCH₂CH₃): ~60-62 ppm - Methyl carbons (-OCH₂CH₃): ~15 ppm |

| IR Spectroscopy | - C=O stretch (aldehyde): ~1690-1710 cm⁻¹ - C-H stretch (aromatic): ~3000-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-3000 cm⁻¹ - C-O stretch (acetal): ~1050-1150 cm⁻¹ (strong, broad) |

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and drug discovery. Its primary role is as a precursor to more complex molecules with potential biological activity.

Synthesis of Bioactive Molecules

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor to 4-(diethoxymethyl)benzyl alcohol, which can be further modified.[2][6][7] The aldehyde group can undergo a variety of chemical transformations, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate substituted styrenes.

-

Aldol condensations to create α,β-unsaturated carbonyl compounds.

Potential Biological Activity of Benzaldehyde (B42025) Acetals

While this compound itself is primarily used as a synthetic intermediate, related benzaldehyde acetals have been shown to exhibit biological effects. For example, certain benzaldehyde propylene (B89431) glycol acetals have demonstrated cytotoxicity and the ability to inhibit mitochondrial function in respiratory epithelial cells.[8] These effects are often more pronounced than those of the parent aldehydes.[8] The proposed mechanism involves the disruption of cellular energy metabolism, including a reduction in basal respiration and ATP production.[8]

Caption: Proposed mechanism of benzaldehyde acetal cytotoxicity.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of this compound.

Caption: Workflow for synthesis and purification.

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[3] May also cause respiratory irritation.[3]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[3][4]

-

The compound is sensitive to air.[4]

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical and agrochemical compounds. Its unique structure, combining a reactive aldehyde with a stable acetal protecting group, provides synthetic chemists with a versatile tool for the construction of complex molecules. This guide has summarized its fundamental properties, synthesis, characterization, and handling, providing a solid foundation for its use in a research and development setting. Further exploration of the biological activities of its derivatives is a promising area for future drug discovery efforts.

References

- 1. This compound | C12H16O3 | CID 595993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. This compound CAS#: 81172-89-6 [m.chemicalbook.com]

- 5. 81172-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-(二乙氧基甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Diethoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(diethoxymethyl)benzaldehyde, a versatile intermediate in organic synthesis. It covers its chemical properties, synthesis, and applications, with a focus on its role as a key building block in the development of pharmaceuticals and other specialty chemicals.

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It is also commonly known by synonyms such as Terephthalaldehyde (B141574) mono(diethyl acetal), Terephthalaldehyde diethyl acetal (B89532), and Terephthaldialdehyde monodiethyl acetal[1][2][3]. This compound is a derivative of benzaldehyde (B42025), where one of the aldehyde groups of terephthalaldehyde is protected as a diethyl acetal. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions on other parts of the molecule[4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 81172-89-6 | [1][5] |

| Molecular Formula | C12H16O3 | [1][4][5] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [2][4][5] |

| Purity | Typically 97% | [3] |

| Density | 1.047 g/mL at 25 °C | [6] |

| Boiling Point | 89-93 °C at 7 mmHg | [2] |

| Refractive Index | n20/D 1.506 | [2] |

| Solubility | Soluble in organic solvents like alcohol, chlorinated solvents, and toluene. Decomposes in water. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and further reactions of this compound are crucial for its application in research and development.

The formation of an acetal is a common strategy to protect aldehyde functional groups. The following protocol describes a general method for the acid-catalyzed acetalization of an aldehyde, which can be adapted for the synthesis of this compound from terephthalaldehyde.

Protocol:

-

A mixture of the aldehyde (1 equivalent) and a catalytic amount of an acid (e.g., hydrochloric acid, p-toluenesulfonic acid) is prepared in an excess of the corresponding alcohol (in this case, ethanol).

-

The reaction mixture is stirred at a specified temperature (ranging from ambient to elevated temperatures) for a period of time, typically from 30 minutes to several hours, until the reaction is complete, which can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC)[7].

-

Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate, to neutralize the acid catalyst[7].

-

The mixture is then concentrated under reduced pressure to remove the excess alcohol.

-

The crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield the pure acetal[7].

This compound can be selectively reduced to the corresponding alcohol, 4-(diethoxymethyl)benzyl alcohol, which is another valuable intermediate[2][3][4][8].

Protocol:

-

To a solution of this compound (terephthalaldehyde mono(diethyl acetal)) (9.6 mmol) in methanol (B129727) (35 ml), sodium borohydride (B1222165) (28.8 mmol) is added while cooling the reaction mixture[8].

-

The reaction is allowed to proceed at room temperature for 5 minutes[8].

-

The reaction is then quenched with the addition of water (50 ml)[8].

-

The product is extracted from the aqueous mixture with ethyl acetate (B1210297) (2 x 50 ml)[8].

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate[8].

-

The solvent is removed in vacuo to yield 4-(diethoxymethyl)benzyl alcohol as a colorless oil (90% yield)[8].

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships involving this compound.

Caption: A generalized workflow for the synthesis of acetals from aldehydes.

Caption: Experimental workflow for the reduction of this compound.

Caption: Logical relationship illustrating the utility of this compound.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of both a reactive aldehyde group and a protected aldehyde in the form of a stable diethyl acetal[4]. This dual functionality allows for selective chemical transformations.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor in the synthesis of more complex molecules that are of interest in the pharmaceutical and agrochemical industries[4][5]. The ability to unmask the second aldehyde group at a later stage in a synthetic route is a significant advantage.

-

Intermediate for Specialty Chemicals: The compound is used to produce other intermediates, such as 4-(diethoxymethyl)benzyl alcohol, which can then be further elaborated into a variety of end products[4].

-

Fragrance Industry: Due to its structural similarity to other benzaldehyde derivatives, it finds some use in the fragrance industry to impart sweet, floral scents[5].

References

- 1. This compound | C12H16O3 | CID 595993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Protheragen [protheragen.ai]

- 3. 4-(二乙氧基甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-(Diethoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Diethoxymethyl)benzaldehyde, a versatile chemical intermediate. It includes a detailed summary of its synonyms and trade names, key quantitative data, and an experimental protocol for a common synthetic transformation.

Chemical Identity and Nomenclature

This compound is an aromatic aldehyde containing a diethyl acetal (B89532) protective group. This structure makes it a valuable building block in multi-step organic synthesis, allowing for selective reactions at other positions of the molecule before deprotection of the aldehyde functionality.[1] Its various identifiers are crucial for accurate sourcing and regulatory compliance.

Synonyms and Trade Names

The compound is known by a variety of names across different suppliers and databases. These are summarized in the table below for easy reference.

| Type | Name |

| IUPAC Name | This compound |

| Synonyms | Terephthalaldehyde mono(diethyl acetal) |

| Terephthalaldehyde diethyl acetal | |

| Benzaldehyde, 4-(diethoxymethyl)- | |

| 4-Formylbenzaldehyde diethyl acetal | |

| Terephthaldialdehyde monodiethyl acetal | |

| Trade Names | Aldrich-274860 |

| TCI T1401 | |

| CAS Number | 81172-89-6 |

| MDL Number | MFCD00010217 |

| Beilstein Registry | 4293872 |

Molecular and Structural Information

A clear understanding of the molecular and structural properties of this compound is essential for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Canonical SMILES | CCOC(C1=CC=C(C=C1)C=O)OCC |

| InChI | InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-9,12H,3-4H2,1-2H3 |

Physicochemical Properties

The physical and chemical properties of this compound are critical for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid |

| Purity | Typically ≥97% |

| Density | 1.047 g/mL at 25 °C (lit.) |

| Boiling Point | 89-93 °C at 7 mmHg |

| Refractive Index | n20/D 1.506 (lit.) |

| Solubility | Soluble in alcohol, chlorinated solvents, and toluene. Decomposes in water. |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Synthesis and Reactions

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] A common reaction is the reduction of the aldehyde group to an alcohol, yielding 4-(diethoxymethyl)benzyl alcohol.[3][4]

Caption: Reaction scheme for the synthesis of 4-(diethoxymethyl)benzyl alcohol.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 4-(diethoxymethyl)benzyl alcohol from this compound.[3]

Synthesis of 4-(Diethoxymethyl)benzyl Alcohol

Materials:

-

This compound (terephthalaldehyde mono(diethyl acetal)) (1.9 mL, 9.6 mmol)

-

Methanol (35 mL)

-

Sodium borohydride (1.1 g, 28.8 mmol)

-

Water (50 mL)

-

Ethyl acetate (B1210297) (100 mL)

-

Brine

-

Sodium sulfate

Procedure:

-

To a solution of this compound (1.9 mL, 9.6 mmol) in methanol (35 mL), sodium borohydride (1.1 g, 28.8 mmol) was added while cooling the reaction vessel.[3]

-

After stirring for 5 minutes at room temperature, the reaction was quenched with water (50 mL).[3]

-

The mixture was extracted with ethyl acetate (2 x 50 mL).[3]

-

The combined organic extracts were washed with water and brine, dried over sodium sulfate, and concentrated in vacuo.[3]

-

The final product, 4-(diethoxymethyl)benzyl alcohol, was obtained as a colorless oil (1.81 g, 90% yield).[3]

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification and characterization of this compound.

Caption: A logical workflow for the identification and confirmation of this compound.

References

physical and chemical properties of terephthalaldehyde mono(diethyl acetal)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalaldehyde (B141574) mono(diethyl acetal), also known as 4-(diethoxymethyl)benzaldehyde, is a versatile organic compound with significant applications as a key intermediate in the synthesis of specialty chemicals, pharmaceuticals, and advanced materials.[1][2] Its unique bifunctional nature, possessing both a reactive aldehyde group and a stable acetal-protected aldehyde, allows for selective chemical transformations, making it a valuable building block in multi-step organic synthesis.[1] This guide provides a comprehensive overview of the physical and chemical properties of terephthalaldehyde mono(diethyl acetal), detailed experimental protocols, and an exploration of its relevance in chemical synthesis and potential applications in drug development.

Physical and Chemical Properties

Terephthalaldehyde mono(diethyl acetal) is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[2][3] It is soluble in common organic solvents such as ethanol (B145695), ether, chlorinated solvents, and toluene, but has limited solubility in water.[3] The presence of the diethyl acetal (B89532) group provides stability against hydrolysis under neutral conditions, a crucial feature for its application in moisture-sensitive reactions.[3] However, it decomposes in water, particularly under acidic conditions. The compound is also noted to be air-sensitive and is often stored under an inert gas.

Table 1: Physical and Chemical Properties of Terephthalaldehyde Mono(diethyl acetal)

| Property | Value | Reference(s) |

| CAS Number | 81172-89-6 | [3] |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Sweet, floral | [2] |

| Density | 1.047 g/mL at 25 °C | |

| Boiling Point | 89-93 °C at 7 mmHg | [4] |

| Refractive Index (n20/D) | 1.506 | |

| Flash Point | >230 °F (>110 °C) | [4] |

| Solubility | Soluble in ethanol, ether, chlorinated solvents, toluene. Limited solubility in water. | [3] |

| Stability | Stable under neutral conditions. Decomposes in water. Air sensitive. | [3] |

Experimental Protocols

Synthesis of Terephthalaldehyde Mono(diethyl acetal)

A general and widely cited method for the synthesis of terephthalaldehyde mono(diethyl acetal) involves the acid-catalyzed reaction of terephthalaldehyde with ethanol.[3]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of terephthalaldehyde mono(diethyl acetal).

Detailed Protocol:

-

Materials: Terephthalaldehyde, absolute ethanol, a suitable acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl), and a solvent capable of forming an azeotrope with water (e.g., benzene (B151609) or toluene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve terephthalaldehyde in an excess of the chosen solvent.

-

Add one equivalent of absolute ethanol to the mixture.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain pure terephthalaldehyde mono(diethyl acetal).

-

Reduction of Terephthalaldehyde Mono(diethyl acetal) to 4-(Diethoxymethyl)benzyl Alcohol

This protocol demonstrates a common reaction utilizing the free aldehyde group of the title compound.

Reaction Scheme:

Caption: Synthesis of 4-(diethoxymethyl)benzyl alcohol from terephthalaldehyde mono(diethyl acetal).

Detailed Protocol:

-

Materials: Terephthalaldehyde mono(diethyl acetal), sodium borohydride, methanol, water, ethyl acetate, brine, and anhydrous sodium sulfate.

-

Procedure:

-

Dissolve terephthalaldehyde mono(diethyl acetal) in methanol in a suitable flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 5 minutes).

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-(diethoxymethyl)benzyl alcohol as a colorless oil.

-

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of terephthalaldehyde mono(diethyl acetal) is characterized by signals corresponding to the aldehydic proton, the aromatic protons, the acetal proton, and the ethoxy group protons.

Expected Chemical Shifts (in CDCl₃):

-

Aldehydic proton (-CHO): ~9.9-10.1 ppm (singlet)

-

Aromatic protons (Ar-H): ~7.5-7.9 ppm (multiplet, typically two doublets)

-

Acetal proton (-CH(OEt)₂): ~5.5-5.8 ppm (singlet)

-

Methylene protons (-OCH₂CH₃): ~3.5-3.7 ppm (quartet)

-

Methyl protons (-OCH₂CH₃): ~1.2-1.3 ppm (triplet)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aldehydic carbon (-CHO): ~191-193 ppm

-

Aromatic carbons (C-CHO and C-CH(OEt)₂): ~135-142 ppm

-

Aromatic carbons (CH): ~127-130 ppm

-

Acetal carbon (-CH(OEt)₂): ~100-102 ppm

-

Methylene carbons (-OCH₂CH₃): ~60-62 ppm

-

Methyl carbons (-OCH₂CH₃): ~15 ppm

FTIR Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

C-H stretch (aldehyde): ~2820 cm⁻¹ and ~2720 cm⁻¹ (two distinct bands)

-

C=O stretch (aldehyde): ~1700 cm⁻¹ (strong, sharp peak)

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C=C stretch (aromatic): ~1600 cm⁻¹ and ~1450 cm⁻¹

-

C-O stretch (acetal): ~1100-1200 cm⁻¹ (strong, broad)

-

C-H stretch (aliphatic): ~2850-3000 cm⁻¹

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z = 208.

Expected Fragmentation Pattern:

-

Loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 163.

-

Loss of ethanol (-HOCH₂CH₃) from the M⁺-1 ion.

-

Cleavage of the C-C bond between the aromatic ring and the acetal group.

-

Formation of a benzoyl cation derivative.

Applications in Synthesis and Potential in Drug Development

Terephthalaldehyde mono(diethyl acetal) is a valuable intermediate in organic synthesis due to its selectively protected aldehyde group.[1] This allows for chemical modifications at the free aldehyde or the aromatic ring without affecting the protected functionality. The acetal can be readily deprotected under acidic conditions to regenerate the aldehyde, enabling the synthesis of various disubstituted benzene derivatives.

While there is no direct evidence of terephthalaldehyde mono(diethyl acetal) itself being a therapeutic agent, its derivatives have been investigated for their biological activities. For instance, benzaldehyde (B42025) derivatives are being explored as selective inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in cancer.[5][6] The structural motif of terephthalaldehyde mono(diethyl acetal) could serve as a scaffold for the design and synthesis of novel enzyme inhibitors.[7]

Furthermore, the acetal linkage is known to be pH-sensitive and can be cleaved under the acidic conditions found in tumor microenvironments or within cellular lysosomes. This property is exploited in the design of prodrugs and drug delivery systems where the active drug is released at the target site. Although no specific drug delivery system utilizing terephthalaldehyde mono(diethyl acetal) has been reported, its structure presents a potential platform for the development of such targeted therapies.

The reactivity of the aldehyde group allows for the synthesis of various heterocyclic compounds and Schiff bases, some of which have shown promising biological activities, including antimicrobial and anticancer effects.

Caption: Synthetic utility and potential applications of terephthalaldehyde mono(diethyl acetal).

Conclusion

Terephthalaldehyde mono(diethyl acetal) is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthetic utility, stemming from the presence of both a free and a protected aldehyde group, makes it an important building block in various fields, including the potential development of new therapeutic agents. While direct biological applications are yet to be extensively reported, its structural features suggest a promising role in the design of enzyme inhibitors and targeted drug delivery systems. This technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 81172-89-6: Terephthaldehyde mono(diethyl acetal) [cymitquimica.com]

- 4. This compound | CAS#:81172-89-6 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

solubility of 4-(Diethoxymethyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Diethoxymethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as terephthalaldehyde (B141574) mono(diethyl acetal), is a versatile intermediate in organic synthesis, particularly valuable in the pharmaceutical and specialty chemical industries.[1] Its dual functionality, featuring a protected aldehyde and an aromatic ring, allows for selective chemical transformations.[1] A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 81172-89-6 | [2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [2][4] |

| Appearance | Clear, colorless to light/deep yellow liquid | [1][5] |

| Density | 1.047 g/mL at 25 °C | [2][3] |

| Boiling Point | 89-93 °C at 7 mmHg | [5] |

| Refractive Index | n20/D 1.506 | [2][3] |

Solubility Profile

Quantitative Solubility Data

An extensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL, molarity, or molality) for this compound in a broad range of organic solvents. This lack of published data necessitates that researchers determine solubility experimentally for specific solvent systems and conditions relevant to their work.

Qualitative Solubility Data

Qualitative solubility information has been compiled from various chemical supplier technical data sheets. This information is summarized in Table 2. The compound is generally described as soluble in common organic solvents and is known to be sensitive to air and decomposes in water.[5][6]

Table 2: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility | Reference(s) |

| Water | Water | Decomposes, Insoluble | [5][6] |

| Alcohols | Alcohol (general term) | Soluble | [5][6] |

| Chlorinated Solvents | Chlorinated Solvents (general term) | Soluble | [5][6] |

| Aromatic Hydrocarbons | Toluene | Soluble | [5][6] |

| Ethers | Ether (general term) | Soluble | [7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol describes a reliable and widely used method for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is adapted from the principles of the OECD Guideline 105 for testing of chemicals and general laboratory practices.[1][2][8][9][10]

Objective: To determine the saturation mass concentration (solubility) of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and, if necessary, degassed to prevent bubble formation.

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the desired temperature. Observe the point at which the liquid no longer fully dissolves, forming a separate phase or persistent cloudiness. This helps determine the appropriate solute-to-solvent ratio for the definitive test.

-

Equilibration:

-

In several separate flasks, add an excess amount of this compound (as determined from the preliminary test) to a precisely known volume or weight of the solvent. An excess is crucial to ensure saturation is achieved.

-

Securely cap the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A common starting point is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solvent has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed container to remove any undissolved micro-droplets.

-

Accurately weigh the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of fresh solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the mass of the solute in the weighed, filtered saturated solution based on the analytical results and the dilution factor.

-

The solubility can then be expressed in various units, such as:

-

g / 100 g of solvent: (mass of solute / mass of solvent) * 100

-

g / 100 mL of solvent: (mass of solute / volume of solvent) * 100

-

Molarity (mol/L): moles of solute / liters of solution

-

-

Visualizing the Experimental Workflow

The logical flow of the shake-flask method for solubility determination is illustrated in the diagram below.

References

- 1. Water Solubility | Scymaris [scymaris.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. This compound 97 81172-89-6 [sigmaaldrich.com]

- 4. This compound | C12H16O3 | CID 595993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 81172-89-6 [m.chemicalbook.com]

- 6. Terephthaldehyde monodiethylacetal, 97%, stabilized | Fisher Scientific [fishersci.ca]

- 7. CAS 81172-89-6: Terephthaldehyde mono(diethyl acetal) [cymitquimica.com]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

An In-depth Technical Guide to the Spectral Analysis of 4-(Diethoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(diethoxymethyl)benzaldehyde (CAS No: 81172-89-6), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

This compound, also known as terephthalaldehyde (B141574) mono(diethyl acetal), is an aromatic compound with the chemical formula C₁₂H₁₆O₃. Its structure features a benzaldehyde (B42025) core where the para-position is substituted with a diethoxymethyl group. This acetal (B89532) group serves as a protecting group for a second aldehyde functionality, making this compound a versatile building block in the synthesis of more complex molecules. Accurate spectral analysis is crucial for confirming the identity and purity of this compound during its synthesis and subsequent reactions.

Spectral Data Presentation

The following sections present the available spectral data for this compound in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.0 | s | 1H | Aldehydic proton (-CHO) |

| 7.8 | d | 2H | Aromatic protons (ortho to -CHO) |

| 7.5 | d | 2H | Aromatic protons (ortho to -CH(OEt)₂) |

| 5.5 | s | 1H | Acetal proton (-CH(OEt)₂) |

| 3.5 | q | 4H | Methylene protons (-OCH₂CH₃) |

| 1.2 | t | 6H | Methyl protons (-OCH₂CH₃) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.0 | Aldehydic carbon (-CHO) |

| 143.0 | Aromatic carbon (ipso, attached to -CH(OEt)₂) |

| 136.0 | Aromatic carbon (ipso, attached to -CHO) |

| 129.5 | Aromatic carbons (ortho to -CHO) |

| 127.0 | Aromatic carbons (ortho to -CH(OEt)₂) |

| 101.0 | Acetal carbon (-CH(OEt)₂) |

| 64.0 | Methylene carbons (-OCH₂CH₃) |

| 15.0 | Methyl carbons (-OCH₂CH₃) |

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (aliphatic) |

| 2870 | Medium | C-H stretch (aldehydic) |

| 1705 | Strong | C=O stretch (aromatic aldehyde) |

| 1610 | Medium | C=C stretch (aromatic ring) |

| 1210 | Strong | C-O stretch (acetal) |

| 1120 | Strong | C-O stretch (acetal) |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 208 | Moderate | [M]⁺ (Molecular ion) |

| 179 | High | [M - C₂H₅]⁺ |

| 163 | High | [M - OC₂H₅]⁺ |

| 135 | Moderate | [M - CH(OC₂H₅)₂]⁺ |

| 103 | High | [C₂H₅O=CH-OC₂H₅]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent typical procedures for the spectral analysis of compounds like this compound.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of about 220 ppm. A longer acquisition time and a relaxation delay of 2-5 seconds are employed. Several hundred to a few thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is first recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (typically around 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of compound. The spectrometer can be coupled with a Gas Chromatograph (GC-MS) for separation and analysis.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: A scan range of m/z 50-500 is typically used.

-

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

This guide provides essential spectral information and standardized protocols for the characterization of this compound. The presented data and methodologies are intended to support the work of researchers and professionals in ensuring the quality and identity of this important chemical intermediate.

Synthesis of 4-(Diethoxymethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethoxymethyl)benzaldehyde, also known as terephthalaldehyde (B141574) mono(diethyl acetal), is a versatile intermediate in organic synthesis. Its utility lies in the selective protection of one of two aldehyde functionalities in terephthalaldehyde. This mono-protected dialdehyde (B1249045) allows for differential reactivity, enabling chemists to perform transformations on the free aldehyde group while the other is masked as a stable diethyl acetal (B89532). This technical guide provides an in-depth overview of the primary synthesis route to this compound, including a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway.

Core Synthesis Route: Selective Monoacetalization of Terephthalaldehyde

The most common and direct method for the synthesis of this compound is the selective acid-catalyzed monoacetalization of terephthalaldehyde. This reaction involves treating terephthalaldehyde with ethanol (B145695) in the presence of an acid catalyst and a dehydrating agent, typically triethyl orthoformate. The diethoxymethyl group serves as a stable protecting group for one of the aldehyde moieties.[1]

The selective nature of this reaction is crucial. By carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to favor the formation of the monoacetal over the diacetal. Triethyl orthoformate plays a dual role in this process: it acts as a source of the ethoxy groups and as a water scavenger, driving the equilibrium towards the formation of the acetal.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 81172-89-6 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 89-93 °C at 7 mmHg |

| Density | 1.047 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.506 |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established principles of acetal chemistry.

Materials:

-

Terephthalaldehyde

-

Triethyl orthoformate

-

Absolute ethanol

-

p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexane

Procedure:

-

Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is charged with terephthalaldehyde (1.0 equivalent).

-

Addition of Reagents: Absolute ethanol (10 volumes) and triethyl orthoformate (1.2 equivalents) are added to the flask.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) is added to the stirred solution.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the monoacetal and diacetal products. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless to light yellow liquid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Ratio (Terephthalaldehyde:Triethyl Orthoformate) | 1 : 1.2 |

| Catalyst Loading (p-TSA) | 2 mol% |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70-80% |

| Purity (by GC) | >97% |

Synthesis Pathway Diagram

The synthesis of this compound from terephthalaldehyde can be visualized as a straightforward two-step process on one of the aldehyde groups, which is chemically equivalent to the other in the starting material. The logical flow of the synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a reliable and efficient synthesis route to this compound. The selective monoacetalization of terephthalaldehyde provides a valuable building block for further chemical transformations in the fields of pharmaceutical and materials science research and development. The provided experimental protocol and quantitative data serve as a practical resource for scientists engaged in the synthesis of complex organic molecules.

References

A Technical Guide to 4-(Diethoxymethyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction

4-(Diethoxymethyl)benzaldehyde, also known by synonyms such as Terephthalaldehyde mono(diethyl acetal), is a valuable chemical intermediate extensively utilized in organic synthesis.[1] With the CAS Number 81172-89-6, this compound plays a crucial role as a protecting group for aldehydes, a common functional group in many active pharmaceutical ingredients (APIs) and complex molecules.[1][2] Its molecular structure features a benzaldehyde (B42025) core where one of the aldehyde groups is protected as a diethyl acetal (B89532). This unique configuration allows for selective reactions on other parts of a molecule while the aldehyde functionality remains masked, to be revealed at a later, strategic point in the synthesis. This guide provides an in-depth overview of its commercial availability, technical specifications, and its application in synthetic workflows.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound in different grades and quantities, catering to both research and development needs as well as larger-scale manufacturing. The following table summarizes key information from several commercial suppliers. Pricing and lead times are often subject to quotation and current stock levels.

| Supplier | Purity Levels | Available Quantities | Pricing |

| Sigma-Aldrich (Merck) | 97% | 5 g, 25 g | 5 g: ~ |

| Moldb | 97% | 1 g, 5 g, 10 g, 25 g, 100 g | 1 g: $11.00, 5 g: $47.00, 10 g: $84.00, 25 g: $177.00, 100 g: $570.00[3] |

| Protheragen | 97% | Inquire for bulk | Inquire |

| Finetech Industry Limited | 98% | 1 g, 10 g, 25 g, 100 g, 500 g, 1 kg | Inquire[4] |

| Capot Chemical Co., Ltd. | 95% (Min, GC) | 100 g, 1 kg, 5 kg, 10 kg, 25 kg, 50 kg | Inquire[4] |

| 001CHEMICAL | ≥98% | Inquire for bulk | Inquire[2] |

| Chemsrc | 97.0% | 5 g, 25 g, 100 g | 5 g: ¥168.0, 25 g: ¥498.0, 100 g: ¥1998.0[5] |

| Santa Cruz Biotechnology | Research Grade | Inquire | Inquire[6] |

Technical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for planning experimental work, including reaction setup and safety precautions.

| Property | Value |

| CAS Number | 81172-89-6[1] |

| Molecular Formula | C12H16O3[1] |

| Molecular Weight | 208.25 g/mol [1] |

| Appearance | Clear to light yellow liquid[1] |

| Boiling Point | 89-93 °C at 7 mmHg[1] |

| Density | 1.047 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.506 (lit.) |

| Purity | Typically ≥97% |

Application in Multi-Step Synthesis: The Protecting Group Strategy

In the synthesis of complex molecules, particularly in drug development, it is often necessary to perform chemical transformations on one part of a molecule while preventing another, more reactive functional group from participating in the reaction. This is achieved through the use of "protecting groups." this compound serves as a precursor to a diethoxymethylbenzyl protecting group, or it can be used in reactions where its free aldehyde is required after transformations elsewhere. The diethoxymethyl group is a stable acetal that effectively masks the reactivity of the aldehyde.[1]

This strategy is a cornerstone of modern organic synthesis. The acetal is stable to a wide range of reaction conditions, including basic, organometallic, and some reducing and oxidizing conditions. This stability allows for a broad scope of chemical modifications to be carried out on other parts of the molecule. Once the desired transformations are complete, the protecting group can be removed, typically by acid-catalyzed hydrolysis, to regenerate the free aldehyde for subsequent reactions.

Workflow for Acetal Protection and Deprotection

The following diagram illustrates the logical workflow of using an acetal protecting group strategy in a multi-step synthesis.

Caption: Workflow of a protecting group strategy in organic synthesis.

Representative Experimental Protocols

The following protocols are representative examples of how an aldehyde can be protected as a diethyl acetal and subsequently deprotected. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Protection of an Aldehyde as a Diethyl Acetal

This protocol describes the formation of a diethyl acetal from an aldehyde using triethyl orthoformate and an acid catalyst.

Materials:

-

Aldehyde-containing substrate (1.0 eq)

-

Triethyl orthoformate (3.0 eq)

-

Anhydrous ethanol (B145695) (solvent)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde-containing substrate and dissolve it in anhydrous ethanol.

-

Add triethyl orthoformate to the solution.

-

Add the catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a Diethyl Acetal

This protocol outlines the hydrolysis of a diethyl acetal back to the corresponding aldehyde using aqueous acid.

Materials:

-

Acetal-protected substrate (1.0 eq)

-

Acetone (B3395972) or Tetrahydrofuran (THF) (solvent)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware

Procedure:

-

Dissolve the acetal-protected substrate in acetone or THF in a round-bottom flask.

-

Add 1M hydrochloric acid to the solution. The amount will depend on the substrate's sensitivity and scale.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating may be required for less reactive acetals.

-

Once the deprotection is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Remove the organic solvent (acetone or THF) under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude aldehyde product.

-

If required, purify the product further by column chromatography or recrystallization.

References

Stability and Storage of 4-(Diethoxymethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Diethoxymethyl)benzaldehyde. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this reagent throughout its lifecycle. This document outlines potential degradation pathways, proposes a robust stability testing protocol based on international guidelines, and provides recommendations for optimal storage.

Core Stability Profile and Recommended Storage

This compound is a synthetic organic compound that is susceptible to degradation under certain environmental conditions. Its stability is primarily influenced by temperature, moisture, air, and light.

Key Stability Characteristics:

-

Hygroscopic Nature and Hydrolysis: The acetal (B89532) functional group is sensitive to water and can undergo hydrolysis, particularly in the presence of acidic conditions, to yield benzaldehyde (B42025) and ethanol. Therefore, exposure to moisture should be minimized.

-

Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of 4-(diethoxymethyl)benzoic acid as an impurity.

-

Thermal and Photostability: While specific data is limited, aromatic aldehydes and acetals can be sensitive to heat and light, which can accelerate degradation processes.

Based on these characteristics, the following storage conditions are recommended to maintain the quality and purity of this compound.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C recommended) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation of the aldehyde group. |

| Container | Tightly sealed, opaque container | To prevent moisture ingress and exposure to light. |

| Environment | Dry and well-ventilated area | To avoid moisture absorption and ensure a safe storage environment. |

| Incompatibilities | Strong oxidizing agents, strong acids, water | To prevent chemical reactions that would degrade the compound. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes for this compound are hydrolysis and oxidation.

A Framework for Stability Testing

A comprehensive stability testing program is essential to establish a re-test period or shelf life for this compound. The following experimental protocols are proposed based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing of new drug substances.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a stability study on this compound.

Data Presentation: Stability Study Parameters

The following tables outline the proposed conditions for forced degradation, accelerated, and long-term stability studies.

| Stress Condition | Proposed Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess susceptibility to acid-catalyzed hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To assess susceptibility to base-catalyzed hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate sensitivity to oxidative stress. |

| Thermal | 80°C for 48h | To investigate the effect of high temperature. |

| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | To determine the impact of light exposure. |

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 6, 12 months |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 24 months | 0, 3, 6, 9, 12, 18, 24 months |

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated according to ICH Q2(R1) guidelines. This method must be capable of separating this compound from its potential degradation products, primarily benzaldehyde and 4-(diethoxymethyl)benzoic acid.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a pH modifier like formic acid for better peak shape) is recommended.

-

Detection: UV detection at a wavelength where both the parent compound and key impurities have significant absorbance (e.g., 254 nm).

-

Validation Parameters: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Expose the solutions to the conditions outlined in Table 2.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Identify and quantify the degradation products. Mass spectrometry can be coupled with HPLC to aid in the identification of unknown impurities.

-

Package a sufficient quantity of at least three representative batches of this compound in the intended commercial packaging.

-

Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

At each time point, withdraw samples and perform a full analysis, including:

-

Appearance (color, clarity)

-

Assay of this compound

-

Quantification of known and unknown degradation products

-

Water content (by Karl Fischer titration)

-

-

Document all results and perform a trend analysis to establish a re-test period.

Conclusion

The stability of this compound is critical for its reliable use in research and development. By adhering to the recommended storage conditions of a cool, dry, and inert environment, and by understanding its potential degradation pathways, users can ensure the integrity of this compound. For applications requiring a defined shelf life, a comprehensive stability testing program, as outlined in this guide and based on ICH principles, should be implemented. This systematic approach will provide the necessary data to establish a scientifically justified re-test period and ensure the quality of this important chemical reagent.

An In-depth Technical Guide to the Safety and Handling of 4-(Diethoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Diethoxymethyl)benzaldehyde (CAS No. 81172-89-6), a key building block in specialty chemical synthesis.[1][2] This document is intended for laboratory personnel and professionals in drug development who work with this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is characterized by the presence of a diethoxymethyl group, which serves as a stable acetal (B89532) protecting group for an aldehyde.[1] This dual functionality makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

| Property | Value | Source |

| Molecular Formula | C12H16O3 | [1][4][5] |

| Molecular Weight | 208.25 g/mol | [4][6] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.047 g/mL at 25 °C | [3][6][7][8] |

| Refractive Index | n20/D 1.506 | [3][6][7][8] |

| Boiling Point | 89-93 °C at 7 mmHg | [2] |

| Solubility | Soluble in alcohol, chlorinated solvents, and toluene. Decomposes in water. | [1] |

| Purity | Typically 97-98% | [1][3][6][8] |

Safety and Hazard Information

This compound is classified as an irritant and requires careful handling to avoid exposure.

| Hazard Statement | GHS Classification | Source |